2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
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Description
2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle . This results in the prevention of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This pathway is crucial for the controlled division and proliferation of cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cancer cells . This is due to the compound’s ability to halt the cell cycle by inhibiting CDK2 . This makes it a potential therapeutic agent for the treatment of cancer .
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-9-7-6-8-13(14)2/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKORXOXLAORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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